molecular formula C9H10ClN5O2 B4638627 4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole

4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole

Cat. No.: B4638627
M. Wt: 255.66 g/mol
InChI Key: IVWQBUXNUPZSMU-UHFFFAOYSA-N
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Description

4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-5-nitro-1H-pyrazole with 1,3-dimethyl-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole include other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-[(4-chloro-5-nitropyrazol-1-yl)methyl]-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c1-6-7(4-13(2)12-6)5-14-9(15(16)17)8(10)3-11-14/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWQBUXNUPZSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2C(=C(C=N2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole
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4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole
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4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole
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4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole
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4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole
Reactant of Route 6
4-[(4-chloro-5-nitro-1H-pyrazol-1-yl)methyl]-1,3-dimethyl-1H-pyrazole

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